REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[CH2:8](Br)[CH2:9][CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:8]([CH:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH2:9][CH2:10][CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
205.4 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
34.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The generated solid was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
CUSTOM
|
Details
|
Unreacted-2,4-pentanedione was then removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Then, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.25 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |